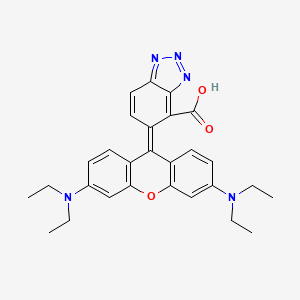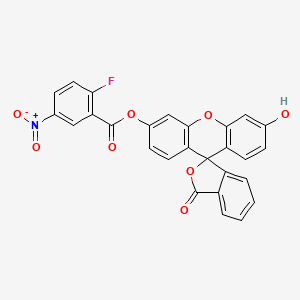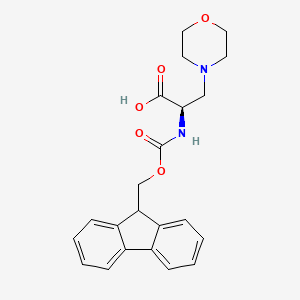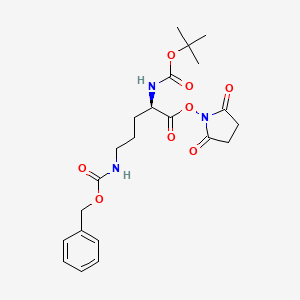![molecular formula C14H27NO5 B6309200 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid CAS No. 2108305-02-6](/img/structure/B6309200.png)
3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(t-Butoxycarbonyl)[3-(propan-2-yloxy)propyl]amino]propanoic acid, also known as t-Boc-Phe-OH, is an amino acid used in peptide synthesis. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It is a versatile building block for peptide synthesis and can be used in the synthesis of peptides, proteins, and other biological molecules.
Mécanisme D'action
T-Boc-Phe-OH is an amino acid derivative that is used in peptide synthesis. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It is a versatile building block for peptide synthesis and can be used in the synthesis of peptides, proteins, and other biological molecules.
Biochemical and Physiological Effects
T-Boc-Phe-OH is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It has been shown to be involved in a variety of biochemical and physiological processes, including the regulation of gene expression, protein folding, and the modulation of cell signaling pathways. It has also been shown to be involved in the regulation of metabolic pathways, and to have a role in the development and maintenance of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid in laboratory experiments include its versatility, its ability to be used in a variety of peptide synthesis methods, and its availability in a variety of forms. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of this compound in laboratory experiments. It is sensitive to hydrolysis and oxidation, and can be unstable at high temperatures. It is also susceptible to racemization and can be difficult to purify.
Orientations Futures
The future directions for 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid include the development of new synthetic methods for its synthesis, the development of new applications for its use, and the exploration of its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed to better understand its role in biological processes. Other future directions include the development of new methods for its purification and the exploration of its use as a tool for the study of protein structure and function.
Méthodes De Synthèse
The synthesis of 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid is achieved by the condensation of the carboxylic acid of phenylalanine with t-butyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by column chromatography. The product is then hydrolyzed to yield the desired this compound.
Applications De Recherche Scientifique
T-Boc-Phe-OH is used in a variety of scientific research applications. It is used in peptide synthesis, as a model compound for the study of protein structure and function, and as a substrate for the synthesis of peptides and proteins. It is also used in the development of new drugs, as a reagent for the synthesis of peptide-based drugs, and as a substrate for the synthesis of peptide-based vaccines.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-propan-2-yloxypropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-11(2)19-10-6-8-15(9-7-12(16)17)13(18)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRINNOTRMTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309203.png)